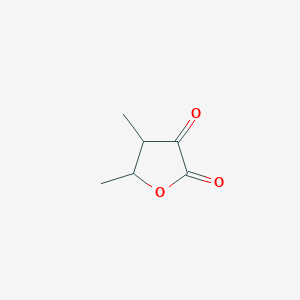
2,3-Furandione, dihydro-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Furandione, dihydro-4,5-dimethyl-, also known as dihydro-4,4-dimethyl-2,3-furandione, is an organic compound with the molecular formula C6H8O3. It is a derivative of furan and is characterized by its two methyl groups attached to the furan ring. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reaction with Formaldehyde: One common method for preparing dihydro-4,4-dimethyl-2,3-furandione involves reacting alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base.
Asymmetric Hydrogenation: Another method involves the enantioselective hydrogenation of dihydro-4,4-dimethyl-2,3-furandione using a neutral rhodium (I) aminophosphine-phosphinite complex as a catalyst.
Industrial Production Methods: The industrial production of dihydro-4,4-dimethyl-2,3-furandione typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Types of Reactions:
Oxidation: Dihydro-4,4-dimethyl-2,3-furandione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as rhodium complexes are used in asymmetric hydrogenation reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, such as alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the original groups.
Wissenschaftliche Forschungsanwendungen
Dihydro-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dihydro-4,4-dimethyl-2,3-furandione involves its role as an activated keto compound. In asymmetric hydrogenation reactions, it is converted to D-(-)-pantoyl lactone, a key intermediate in the synthesis of pantothenic acid . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of rhodium complexes and the specific reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
2,5-Furandione, 3,4-dimethyl-:
2,2-Dimethyl-3(2H)-furanone: Another furan derivative with similar structural features.
2,2-Dimethyl-1,3-dioxolan-4-one: A related compound with a similar molecular framework.
Uniqueness: Dihydro-4,4-dimethyl-2,3-furandione is unique due to its specific reactivity in asymmetric hydrogenation reactions and its role as a key intermediate in the synthesis of pantothenic acid. Its structural attributes also make it valuable in the development of environmentally friendly solvents and plasticizers .
Eigenschaften
IUPAC Name |
4,5-dimethyloxolane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTLIKVWYWOQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437952, DTXSID80860422 |
Source


|
| Record name | 2,3-Furandione, dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dimethyloxolane-2,3-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62120-42-7 |
Source


|
| Record name | 2,3-Furandione, dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
![15,16-Diethynyl-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B12510298.png)
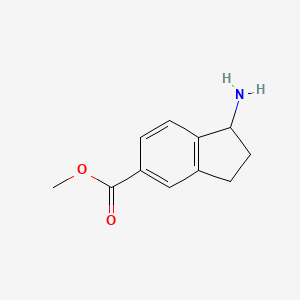

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
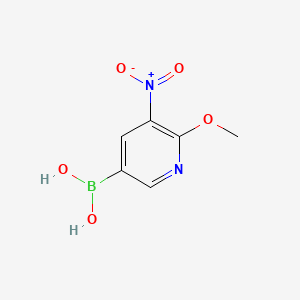
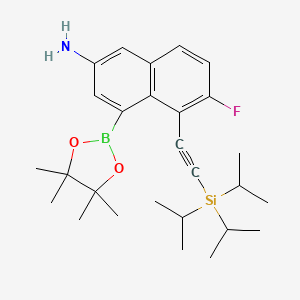
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
![2-[(Tert-butoxycarbonyl)amino]non-8-enoic acid; dicha](/img/structure/B12510346.png)
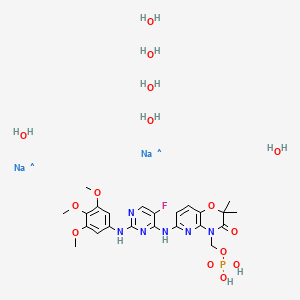
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)
